molecular formula C24H29N5O3 B2369723 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 896030-76-5

1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B2369723
CAS No.: 896030-76-5
M. Wt: 435.528
InChI Key: CTJIEFZCFCWXIR-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anxiolytic Activity

Research by Demchenko et al. (2020) explored the synthesis and anxiolytic activity of 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. These compounds exhibited notable anticonvulsant and anxiolytic activities without significant muscle relaxant effects, suggesting a potential for therapeutic use in anxiety disorders without the drawbacks associated with GABAergic medications (Demchenko et al., 2020).

Antimicrobial Activities

Another study by Bektaş et al. (2007) on novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and its variants, demonstrated good to moderate antimicrobial activities against various microorganisms. This research underscores the potential of 1,2,4-triazole derivatives as bases for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Modification of triazolopyridinyl acetamide derivatives, as investigated by Wang et al. (2015), involved replacing the acetamide group with an alkylurea moiety, leading to a series of compounds with potent antiproliferative activities and significantly reduced acute oral toxicity. These findings suggest the potential for developing effective anticancer agents with lower toxicity profiles (Wang et al., 2015).

Antiparkinsonian Activity

Azam et al. (2009) synthesized urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine, showing significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This research points to the therapeutic potential of these compounds in treating Parkinson's disease (Azam et al., 2009).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-32-20-13-11-19(12-14-20)29(24(30)25-18-8-7-9-21(16-18)31-2)17-23-27-26-22-10-5-4-6-15-28(22)23/h7-9,11-14,16H,3-6,10,15,17H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJIEFZCFCWXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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